molecular formula C13H17NO5 B5370116 N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2,6-dihydroxybenzamide

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2,6-dihydroxybenzamide

Cat. No.: B5370116
M. Wt: 267.28 g/mol
InChI Key: NBRXRQQUNHBBLN-KWQFWETISA-N
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Description

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2,6-dihydroxybenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an oxolane ring, which is a five-membered ring containing one oxygen atom, and a benzamide moiety, which is a benzene ring attached to an amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2,6-dihydroxybenzamide typically involves the following steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable precursor, such as a dihydroxy compound, under acidic or basic conditions.

    Attachment of the ethoxy group: The ethoxy group can be introduced via an etherification reaction using ethanol and an acid catalyst.

    Formation of the benzamide moiety: This step involves the reaction of 2,6-dihydroxybenzoic acid with an amine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2,6-dihydroxybenzamide can undergo various

Properties

IUPAC Name

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2,6-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-2-19-11-7-18-6-8(11)14-13(17)12-9(15)4-3-5-10(12)16/h3-5,8,11,15-16H,2,6-7H2,1H3,(H,14,17)/t8-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRXRQQUNHBBLN-KWQFWETISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCC1NC(=O)C2=C(C=CC=C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1COC[C@@H]1NC(=O)C2=C(C=CC=C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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